1-(6-Methoxyisoquinolin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxyisoquinolin-1-yl)ethanol is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic synthesis .
Vorbereitungsmethoden
The synthesis of 1-(6-Methoxyisoquinolin-1-yl)ethanol can be achieved through several routes. One common method involves the reaction of 6-methoxyisoquinoline with ethylene oxide under acidic conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(6-Methoxyisoquinolin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(6-methoxyisoquinolin-1-yl)ethanone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to 1-(6-methoxyisoquinolin-1-yl)ethane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxyisoquinolin-1-yl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various isoquinoline derivatives, which are valuable in organic synthesis and drug development.
Biology: Isoquinoline derivatives, including this compound, have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical research.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxyisoquinolin-1-yl)ethanol involves its interaction with specific molecular targets. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
1-(6-Methoxyisoquinolin-1-yl)ethanol can be compared with other similar compounds, such as:
1-(7-Methoxyisoquinolin-1-yl)ethan-1-one: This compound has a similar structure but differs in the position of the methoxy group and the presence of a ketone functional group.
1-(1-Methoxyisoquinolin-7-yl)ethan-1-ol: Another similar compound with the methoxy group at a different position on the isoquinoline ring.
Eigenschaften
Molekularformel |
C12H13NO2 |
---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
1-(6-methoxyisoquinolin-1-yl)ethanol |
InChI |
InChI=1S/C12H13NO2/c1-8(14)12-11-4-3-10(15-2)7-9(11)5-6-13-12/h3-8,14H,1-2H3 |
InChI-Schlüssel |
NJHRKUBMCGFLAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=CC2=C1C=CC(=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.